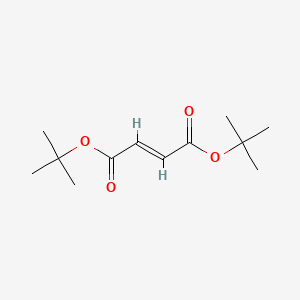

Di-tert-butylfumarat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid where both hydrogen atoms of the carboxylic groups are replaced by tert-butyl groups. It is a compound that has been studied for its ability to polymerize into various forms, including nonflexible rod-like polymers and high molecular weight poly(fumaric acid) . The polymerization of DtBF can be initiated by radical initiators such as 1,1'-azobisisobutyronitrile and benzoyl peroxide . The resulting polymers have been found to be soluble in organic solvents like benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Synthesis Analysis

DtBF can be polymerized to form high molecular weight polymers. One method involves the homopolymerization of DtBF using radical initiators at temperatures ranging from 50 to 80°C . Another approach is the one-pot synthesis of high molecular weight poly(dialkyl fumarate)s from DtBF, which involves the elimination of isobutene and subsequent esterification in alcohol without isolating poly(fumaric acid) . Additionally, DtBF can undergo monomer-isomerization radical polymerization in the presence of an isomerization catalyst like morpholine, leading to high molecular weight polymers .

Molecular Structure Analysis

The molecular structure of polymers derived from DtBF has been characterized using various spectroscopic techniques. For instance, the mean-square radius of gyration of poly(di-tert-butyl fumarate) (PDtBF) has been determined, indicating that PDtBF has a larger average chain dimension compared to poly(diisopropyl fumarate) due to differences in chain stiffness . The structure of the polymers has been further analyzed using IR and NMR spectroscopies, revealing the presence of alternating ester groups along the polymer chain .

Chemical Reactions Analysis

DtBF is involved in various chemical reactions, primarily its polymerization to form different types of polymers. The degradation of poly(DtBF) at elevated temperatures leads to the quantitative elimination of isobutene, leaving behind poly(fumaric acid) . This degradation process has been proposed as a novel route for synthesizing high molecular weight poly(fumaric acid) . The kinetics of the degradation of tert-butyl carboxylate groups in poly-di-tert-butyl fumarate have also been studied, showing that intermolecular interaction significantly contributes to the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of DtBF and its polymers have been extensively studied. The polymers obtained from DtBF do not melt but degrade at temperatures around 180-190°C . The solubility of these polymers in organic solvents suggests potential applications where solution processing is required . The thermal degradation behavior of poly-di-tert-butyl fumarate has been investigated, providing insights into the stability and decomposition patterns of these materials .

Wissenschaftliche Forschungsanwendungen

Polymerisationsinitiator

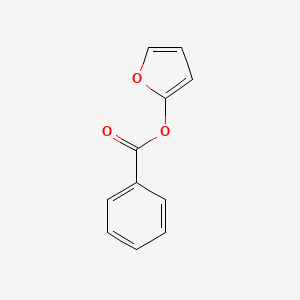

Di-tert-butylfumarat (DtBF) ist bekannt dafür, sich mit Radikalinitiatoren wie 1,1′-Azobisisobutrylnitril und Benzoylperoxid bei Temperaturen zwischen 5080 °C leicht zu homopolymerisieren. Dieser Prozess führt zu einem nicht flexiblen, stabförmigen Polymer, Poly(tert-butoxycarbonylmethylen), mit einem zahlenmittleren Molekulargewicht von mehr als 100.000 .

Synthese von Pyrrolidin-Nitroxiden

DtBF wurde bei der Synthese hochbelasteter Pyrrolidin-Nitroxid-Verbindungen mit sowohl Ethyl- als auch tert-Butylgruppen verwendet. Diese Verbindungen zeigen eine hohe Resistenz gegenüber der Reduktion mit biogenen Antioxidantien und enzymatischen Systemen, was für ihre potenziellen Anwendungen in der medizinischen Chemie von Bedeutung ist .

3. Vulkanisiermittel für Gummi und Elastomere Obwohl nicht direkt mit DtBF verwandt, dient sein Derivat, Di-tert-butyldisulfid, als wichtiges organisches Zwischenprodukt und Vulkanisiermittel für Gummi und Elastomere. Dies unterstreicht das Potenzial von DtBF für ähnliche Anwendungen in der Materialwissenschaft .

Antioxidantiensynthese

DtBF kann an der Synthese von Antioxidantien wie 2,6-Di-tert-butylphenol-modifiziertem Polystyrol durch Reaktionen wie die Friedel-Crafts-Reaktion beteiligt sein. Dies zeigt seine Rolle bei der Herstellung von Materialien mit verbesserter Stabilität gegen oxidative Degradation .

Wirkmechanismus

Target of Action

Di-tert-butyl fumarate (DtBF) is a chemical compound that primarily targets the formation of polymers . It is used as a monomer in the production of high molecular weight polymers .

Mode of Action

DtBF undergoes radical high polymerization with radical initiators such as 1,1’-azobisisobutyronitrile and benzoyl peroxide . This process occurs at temperatures between 50 and 80 degrees Celsius . The result is a non-flexible, rod-like polymer known as poly(tert-butoxycarbonylmethylene) .

Biochemical Pathways

The biochemical pathways involved in the action of DtBF are primarily related to the polymerization process . The polymerization of DtBF leads to the formation of high molecular weight polymers . .

Pharmacokinetics

It’s known that the polymer formed from dtbf is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Result of Action

The primary result of DtBF’s action is the formation of a high molecular weight polymer . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .

Action Environment

The action of DtBF is influenced by environmental factors such as temperature . The polymerization process occurs at temperatures between 50 and 80 degrees Celsius , and the degradation of the resulting polymer occurs at temperatures between 180 and 190 degrees Celsius .

Eigenschaften

IUPAC Name |

ditert-butyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41700-07-6 |

Source

|

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

228.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes di-tert-butyl fumarate useful in polymer synthesis?

A1: Di-tert-butyl fumarate serves as a monomer in producing various polymers. Its structure allows for radical polymerization, yielding polymers like poly(di-tert-butyl fumarate). [, , , ] This polymer can be further modified, for example, through pyrolysis, to obtain high molecular weight poly(fumaric acid). []

Q2: Can di-tert-butyl fumarate be used to create polymers with specific properties?

A3: Yes, di-tert-butyl fumarate can be copolymerized with other monomers to fine-tune the final polymer properties. For example, copolymerizing it with bis{3-[tris(trimethylsiloxy)silyl]propyl} fumarate yields polymers with excellent oxygen permeability. [] Furthermore, poly(silyl ester)s incorporating di-tert-butyl fumarate exhibit self-crosslinking capabilities. [, ] This crosslinking enhances properties like glass transition temperature and thermal stability. [, ]

Q3: Are there alternative synthetic routes to poly(silyl ester)s containing di-tert-butyl fumarate units?

A4: Research highlights a novel method for synthesizing poly(silyl ester)s using di-tert-butyl fumarate. This method involves a condensation reaction with dichlorosilanes like 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane or 1,3-dichlorotetramethyldisiloxane. [, ] This approach offers several advantages, including catalyst-free and solvent-free conditions, easy removal of volatile tert-butyl chloride byproduct, and the ability to conduct polymerization at lower temperatures. [, ]

Q4: Beyond polymers, what other applications does di-tert-butyl fumarate have?

A5: Di-tert-butyl fumarate acts as a substrate in organic synthesis, specifically in enantioselective 1,4-addition reactions. [] For example, rhodium-catalyzed asymmetric addition of arylboronic acids to di-tert-butyl fumarate yields chiral 2-arylsuccinic esters, valuable intermediates in synthesizing optically active compounds. []

Q5: How do chemically amplified resists based on di-tert-butyl fumarate work?

A6: Research explores using poly(di-tert-butyl fumarate-co-styrene) containing an onium salt as a chemically amplified resist. [] Upon UV exposure and heating, this resist undergoes chemical changes, generating patterns with distinct polar and nonpolar regions. [] This property enables the selective binding of various molecules, such as fluorescent dyes or amines, paving the way for creating functional images. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)